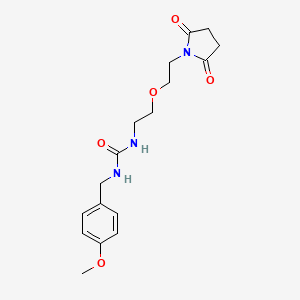

![molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5](/img/structure/B3013818.png)

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

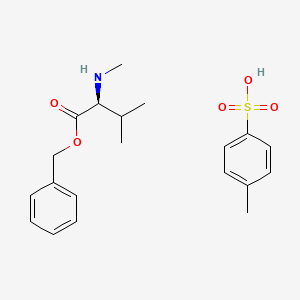

The compound 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a derivative of azetidine, a four-membered nitrogen-containing ring. This structure is of interest due to its presence in various biologically active compounds and its utility in organic synthesis. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis.

Synthesis Analysis

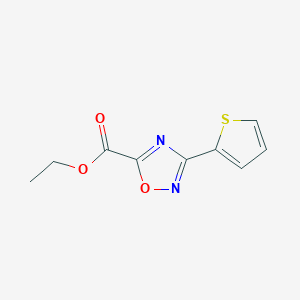

The synthesis of related compounds has been explored in the literature. For instance, the paper titled "Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate" describes the synthesis of a heterocyclic amino acid via a [3+2] cycloaddition reaction. This method could potentially be adapted for the synthesis of this compound by modifying the reaction conditions or starting materials to incorporate the acetic acid moiety .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex due to the possibility of different conformations and polymorphs. The paper "Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid" provides insight into the polymorphic transitions that can occur in these compounds. It discusses how grinding can induce a transition from a metastable polymorph to a more stable one, which is relevant for understanding the molecular structure of this compound .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including cycloadditions, as mentioned in the synthesis of related compounds. The tert-butoxycarbonyl group can be removed under acidic conditions, which is a common step in peptide synthesis. The reactivity of the azetidine ring and the acetic acid moiety would also influence the types of chemical reactions that this compound can participate in.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the tert-butoxycarbonyl group suggests that it would be relatively non-polar and thus have limited solubility in water. The compound's melting point, boiling point, and solubility would be influenced by the presence of the azetidine ring and the acetic acid moiety.

Wissenschaftliche Forschungsanwendungen

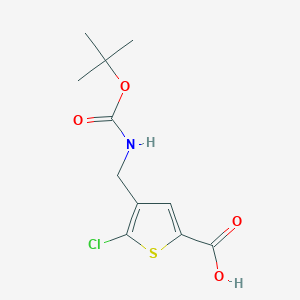

Synthesis of Electrophilic Building Blocks

The chemical 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has been utilized in the synthesis of electrophilic building blocks for creating enantiomerically pure compounds. This process involves acetalization with amino or hydroxy-carboxylic acids, leading to the production of various chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).

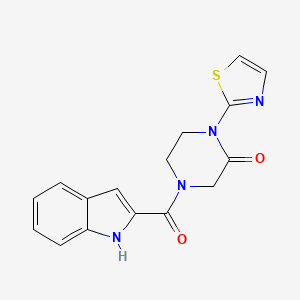

Synthesis of Heterocyclic Amino Acid

A key application is the synthesis of novel heterocyclic amino acids. The compound has been used to create derivatives like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, confirmed through various spectroscopic methods (Dzedulionytė et al., 2021).

Development of Peptide Derivatives

This chemical plays a crucial role in the C-alkylation of peptides. It has been used to prepare protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides show potential in the creation of novel peptide-based therapeutics and research into the modification of peptide backbones (Matt & Seebach, 1998).

Role in Fluorescent Amino Acid Derivative Synthesis

Another significant application is in the synthesis of fluorescent amino acid derivatives. A method has been developed using this compound to create N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, a compound with high fluorescence quantum yield, illustrating new avenues for the synthesis of amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Wirkmechanismus

Target of Action

The primary target of the compound “2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid” is currently unknown. This compound is a derivative of azetidine, which is a class of organic compounds that have been studied for their potential biological activities . .

Mode of Action

It contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .

Eigenschaften

IUPAC Name |

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVQRDMZEJXDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)

![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)